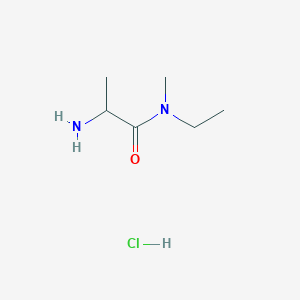

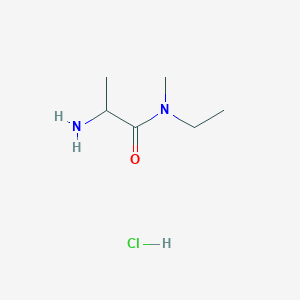

2-amino-N-ethyl-N-methylpropanamide hydrochloride

Description

Properties

IUPAC Name |

2-amino-N-ethyl-N-methylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.ClH/c1-4-8(3)6(9)5(2)7;/h5H,4,7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEZIXXXJCZXLGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"2-amino-N-ethyl-N-methylpropanamide hydrochloride" properties

An In-depth Technical Guide to 2-amino-N-ethyl-N-methylpropanamide hydrochloride

Foreword: Navigating the Landscape of a Novel Chemical Entity

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the properties and synthesis of 2-amino-N-ethyl-N-methylpropanamide hydrochloride (CAS 1796908-56-9). It is important to note that, as of this writing, this compound is not extensively characterized in peer-reviewed literature. It exists primarily as a research chemical or a novel building block.

Therefore, this guide adopts a dual-pronged approach. Firstly, it collates all available identifying information from chemical supplier databases. Secondly, and more critically, it leverages established principles of organic chemistry and data from closely related structural analogs to project a scientifically rigorous and plausible profile of the molecule. The protocols and data herein are presented as a predictive framework, designed to empower researchers to synthesize, characterize, and utilize this compound with a strong foundational understanding. The causality behind each proposed step is explained to provide not just a method, but a methodological rationale.

Section 1: Core Physicochemical & Structural Profile

2-amino-N-ethyl-N-methylpropanamide hydrochloride is a small molecule featuring a chiral center at the alpha-carbon of the propanamide backbone. As the hydrochloride salt, it is expected to be a crystalline solid with enhanced aqueous solubility compared to its freebase form.

Chemical Structure & Identification

Caption: Chemical structure of 2-amino-N-ethyl-N-methylpropanamide hydrochloride.

Predicted Physicochemical Properties

The following table summarizes key identifiers and projected properties based on its structure and data from analogous compounds.

| Property | Value | Source / Rationale |

| CAS Number | 1796908-56-9 | [1] |

| Molecular Formula | C₆H₁₅ClN₂O | [1][2] |

| Molecular Weight | 166.65 g/mol | [1][2] |

| Appearance | White to off-white powder/solid | [1] Typical appearance for hydrochloride salts of small organic molecules. |

| IUPAC Name | 2-amino-N-ethyl-N-methylpropanamide; hydrochloride | [1] |

| SMILES | CCN(C)C(=O)C(C)N.Cl | [1] |

| Predicted Melting Point | 150 - 170 °C | Projection based on similar amino acid amide hydrochlorides. Subject to decomposition. |

| Predicted Solubility | Soluble in water, methanol. Sparingly soluble in ethanol. Insoluble in non-polar solvents (e.g., hexanes). | The hydrochloride salt form imparts polarity and facilitates solubility in protic solvents. |

| Predicted pKa | ~7.5 - 8.5 (for the primary amine) | Based on the alpha-amino group of alanine derivatives. |

| Storage | Store at room temperature, sealed in a dry environment. | [2] Recommended for hygroscopic and chemically stable amine salts. |

Section 2: Proposed Synthesis and Purification

A robust and logical synthesis of the target molecule can be envisioned starting from the readily available and protected amino acid, Boc-L-alanine. This strategy provides excellent control over stereochemistry and ensures the primary amine is masked until the final step, preventing unwanted side reactions.

Synthetic Strategy Overview

The proposed pathway involves a standard amide coupling reaction between N-Boc-protected alanine and N-ethyl-N-methylamine, followed by deprotection of the Boc group using a strong acid, which concurrently forms the desired hydrochloride salt.

Sources

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-amino-N-ethyl-N-methylpropanamide Hydrochloride

For Immediate Release

[City, State] – [Date] – This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the comprehensive structure elucidation of the organic compound 2-amino-N-ethyl-N-methylpropanamide hydrochloride. Through a multi-technique spectroscopic approach, this guide details the causality behind experimental choices and presents self-validating protocols to ensure scientific integrity and accuracy.

Introduction: The Imperative of Unambiguous Structure Verification

In the realm of pharmaceutical and chemical research, the precise determination of a molecule's three-dimensional structure is a cornerstone of innovation and safety. The compound 2-amino-N-ethyl-N-methylpropanamide hydrochloride, with the chemical formula C6H15ClN2O, presents a unique combination of functional groups, including a primary amine, a tertiary amide, and chiral center, necessitating a rigorous and multifaceted analytical approach for its definitive characterization. This guide delineates a systematic workflow, leveraging the synergistic power of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to unravel the molecular architecture of this compound.

Table 1: Physicochemical Properties of 2-amino-N-ethyl-N-methylpropanamide Hydrochloride

| Property | Value | Source |

| IUPAC Name | 2-amino-N-ethyl-N-methylpropanamide;hydrochloride | [1] |

| CAS Number | 1796908-56-9 | [1] |

| Molecular Formula | C6H15ClN2O | [1] |

| Molecular Weight | 166.65 g/mol | [1] |

| SMILES | CCN(C)C(=O)C(C)N.Cl | [1] |

The Analytical Blueprint: A Symphony of Spectroscopic Techniques

The elucidation of an unknown organic structure is akin to solving a complex puzzle, where each spectroscopic technique provides a unique set of clues. The convergence of data from these disparate methods allows for the confident assembly of the final molecular structure.[2]

Mass Spectrometry: Deciphering the Molecular Weight and Fragmentation

Mass spectrometry is an essential first step, providing the molecular weight of the compound and valuable information about its substructures through fragmentation analysis.[3]

Theoretical Insight: Electrospray Ionization (ESI)

Given the polar nature and the presence of basic nitrogen atoms in 2-amino-N-ethyl-N-methylpropanamide hydrochloride, Electrospray Ionization (ESI) in positive ion mode is the ionization technique of choice.[4][5] ESI is a soft ionization method that minimizes fragmentation, allowing for the clear observation of the protonated molecular ion [M+H]⁺.

Expected Mass Spectrum

The mass spectrum is anticipated to show a prominent peak for the protonated molecule of the free base (C6H14N2O) at a mass-to-charge ratio (m/z) of 131.1182. The hydrochloride salt itself will dissociate in the ESI source.

Table 2: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z |

| [C6H15N2O]⁺ ([M+H]⁺) | 131.1182 |

Further fragmentation of the parent ion can provide evidence for the connectivity of the molecule. Common fragmentation pathways for amides and amines include cleavage of C-C and C-N bonds.

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.[6][7]

-

Data Acquisition:

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[8][9]

Theoretical Insight: Vibrational Frequencies

The presence of a primary amine (-NH2) and a tertiary amide (-CON(R1)(R2)) will give rise to characteristic absorption bands in the IR spectrum.

Expected IR Absorption Bands

Table 3: Predicted IR Absorption Frequencies

| Frequency Range (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400-3250 | Primary Amine (N-H) | Asymmetric and symmetric stretching (two bands)[10][11] |

| 1650-1580 | Primary Amine (N-H) | Bending (scissoring)[10] |

| 1680-1630 | Tertiary Amide (C=O) | Stretching[12] |

| 1250-1020 | Aliphatic Amine (C-N) | Stretching[10] |

| 2950-2850 | Alkyl (C-H) | Stretching[13] |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by intimately mixing approximately 1 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder and pressing the mixture into a transparent disk.

-

Instrumentation: Employ a Fourier-Transform Infrared (FTIR) spectrometer.[14][15]

-

Data Acquisition:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

A background spectrum of a pure KBr pellet must be acquired and subtracted from the sample spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of organic molecules.[16][17] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR experiments provides a complete picture of the molecular skeleton.

Theoretical Insight: Chemical Shift and Spin-Spin Coupling

The chemical environment of each proton and carbon atom in the molecule will result in a unique resonance frequency (chemical shift) in the NMR spectrum. The interaction between neighboring non-equivalent protons leads to the splitting of signals (spin-spin coupling), which reveals the connectivity of the atoms.

Predicted ¹H NMR Spectrum (500 MHz, D₂O)

Due to the hydrochloride salt form and the polar nature of the molecule, deuterium oxide (D₂O) is a suitable NMR solvent. Protons attached to nitrogen will exchange with deuterium and may not be observed.[18]

Table 4: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.4 | Quartet (q) | 2H | -N-CH₂ -CH₃ |

| ~3.0 | Singlet (s) | 3H | -N-CH₃ |

| ~3.8 | Quartet (q) | 1H | -CH(CH₃ )-NH₂ |

| ~1.3 | Doublet (d) | 3H | -CH(CH₃ )-NH₂ |

| ~1.2 | Triplet (t) | 3H | -N-CH₂-CH₃ |

Predicted ¹³C NMR Spectrum (125 MHz, D₂O)

Table 5: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~175 | C=O | Amide carbonyl |

| ~50 | CH | -CH (CH₃)-NH₂ |

| ~40 | CH₂ | -N-CH₂ -CH₃ |

| ~35 | CH₃ | -N-CH₃ |

| ~18 | CH₃ | -CH(CH₃ )-NH₂ |

| ~13 | CH₃ | -N-CH₂-CH₃ |

Advanced NMR Techniques: DEPT, COSY, and HSQC

-

DEPT-135: This experiment will differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, confirming the assignments in the ¹³C NMR spectrum.[19][20]

-

COSY (Correlation Spectroscopy): A 2D COSY spectrum will show correlations between coupled protons, confirming the ethyl group (-CH₂-CH₃) and the alanine-like fragment (-CH(CH₃)-).[16]

-

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton with the carbon to which it is directly attached, providing unambiguous C-H assignments.[16]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of D₂O in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a broadband probe.

-

Data Acquisition:

-

Acquire standard 1D ¹H and ¹³C{¹H} spectra.

-

Perform a DEPT-135 experiment to determine carbon multiplicities.

-

Acquire a 2D ¹H-¹H COSY spectrum to establish proton-proton correlations.

-

Acquire a 2D ¹H-¹³C HSQC spectrum to determine one-bond proton-carbon correlations.

-

Conclusion: A Cohesive Structural Narrative

The integration of data from mass spectrometry, infrared spectroscopy, and a suite of NMR experiments provides a self-validating and unambiguous elucidation of the structure of 2-amino-N-ethyl-N-methylpropanamide hydrochloride. The molecular weight is confirmed by MS, the key functional groups are identified by IR, and the precise atomic connectivity is established by NMR. This comprehensive approach ensures the highest level of confidence in the assigned structure, a critical requirement for advancing research and development in the chemical and pharmaceutical sciences.

References

-

American Elements. (n.d.). 2-amino-N-ethyl-N-methylpropanamide hydrochloride. Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

Anuchem. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

-

Mugberia Gangadhar Mahavidyalaya. (n.d.). Principles and instrumentation FTIR spectroscopy. Retrieved from [Link]

-

Hiden Analytical. (2024, October 15). How a Quadrupole Mass Spectrometer Works. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

- Ghosh, C., Shinde, S., & Shinde, V. (2014). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2014, 905758.

-

University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved from [Link]

-

ACS Publications. (2020, December 30). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Journal of Chemical Information and Modeling. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

-

Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]

-

NorthEast BioLab. (n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. Retrieved from [Link]

-

Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]

-

ACS Publications. (2025, July 9). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education. Retrieved from [Link]

Sources

- 1. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. emory.edu [emory.edu]

- 3. utsc.utoronto.ca [utsc.utoronto.ca]

- 4. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nebiolab.com [nebiolab.com]

- 6. Quadrupole mass analyzer - Wikipedia [en.wikipedia.org]

- 7. Mass Analyzer Technology Overview | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. spcmc.ac.in [spcmc.ac.in]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. IR Absorption Table [webspectra.chem.ucla.edu]

- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 15. Fourier-transform infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 16. emerypharma.com [emerypharma.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]

"2-amino-N-ethyl-N-methylpropanamide hydrochloride" CAS number 1796908-56-9

The following is an in-depth technical monograph designed for researchers and drug development professionals. It synthesizes chemical engineering principles, analytical chemistry, and medicinal chemistry applications regarding the specific scaffold: 2-amino-N-ethyl-N-methylpropanamide hydrochloride .[1]

CAS: 1796908-56-9 | Formula: C₆H₁₅ClN₂O | M.W.: 166.65 g/mol [1][2][3][4][5]

Executive Summary & Chemical Identity

2-amino-N-ethyl-N-methylpropanamide hydrochloride is a specialized amino acid derivative serving as a critical building block in the synthesis of peptidomimetics and small-molecule therapeutics.[1][5] Structurally, it is the hydrochloride salt of the N-ethyl-N-methyl amide of alanine.[1]

Unlike simple primary amides, the disubstituted amide nitrogen (tertiary amide) in this scaffold eliminates a hydrogen bond donor, significantly altering the lipophilicity, metabolic stability, and conformational rigidity of any resulting pharmaceutical candidate. It is frequently employed to introduce steric bulk and modulate the pharmacokinetic profile of peptide-based drugs.[1]

Physicochemical Profile

| Property | Value | Note |

| IUPAC Name | 2-amino-N-ethyl-N-methylpropanamide hydrochloride | |

| Free Base MW | 130.19 g/mol | C₆H₁₄N₂O |

| Physical State | White to off-white crystalline solid | Hygroscopic |

| Solubility | High: Water, Methanol, DMSO | Low: Hexane, Et₂O |

| pKa (Predicted) | ~8.0 (Amine) | Protonated at physiological pH |

| H-Bond Donors | 3 (Ammonium) | Free base has 1 (Amine) |

| H-Bond Acceptors | 1 (Carbonyl Oxygen) | Amide N is non-basic |

Synthetic Engineering & Production

The synthesis of CAS 1796908-56-9 requires precise control over stereochemistry (if chiral) and purification to remove coupling reagents.[1] Below is the optimized Solution-Phase Synthesis Protocol for the racemic or chiral variant (starting material dependent).

Retrosynthetic Analysis

The molecule is assembled via a standard amide coupling between an N-protected alanine and N-ethylmethylamine, followed by acidolytic deprotection.

Key Reagents:

-

Substrate: N-Boc-DL-Alanine (or L-Alanine for chiral synthesis).

-

Amine Source: N-Ethylmethylamine.[1]

-

Coupling Agent: EDC·HCl / HOBt or HATU (for higher yield).

-

Deprotection: 4M HCl in Dioxane.

Validated Synthesis Protocol

Note: All steps must be performed under an inert atmosphere (N₂ or Ar).

Step 1: Amide Coupling

-

Dissolution: Dissolve N-Boc-Alanine (1.0 eq) in anhydrous DCM (Dichloromethane). Cool to 0°C.[6][7]

-

Activation: Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 minutes to form the active ester.

-

Addition: Add N-Ethylmethylamine (1.1 eq) followed by DIPEA (2.0 eq) dropwise.

-

Reaction: Allow warming to room temperature (RT). Stir for 12–16 hours.

-

Checkpoint: Monitor via TLC (SiO₂, 5% MeOH in DCM). Stain with Ninhydrin (inactive) or PMA.

-

-

Workup: Wash organic layer with 1M citric acid, sat. NaHCO₃, and brine. Dry over MgSO₄ and concentrate in vacuo.

Step 2: Deprotection & Salt Formation [1]

-

Solubilization: Dissolve the intermediate (N-Boc-2-amino-N-ethyl-N-methylpropanamide) in minimal dry dioxane or Et₂O.[1]

-

Acidolysis: Add 4M HCl in Dioxane (5.0 eq) at 0°C. Stir at RT for 2–4 hours.

-

Observation: A white precipitate (the product) should form.

-

-

Isolation: Filter the solid under inert gas. Wash with cold Et₂O to remove residual HCl and byproducts.

-

Drying: Dry under high vacuum (lyophilization recommended if hygroscopic) to yield CAS 1796908-56-9 .

Reaction Pathway Visualization

Figure 1: Step-wise synthetic route from protected amino acid precursor to final hydrochloride salt.

Analytical Characterization Standards

Researchers must validate the identity and purity of the compound using the following spectral fingerprints.

Proton NMR (¹H-NMR)

Solvent: DMSO-d₆ or D₂O Due to the tertiary amide bond, rotamers are expected. The N-ethyl and N-methyl groups will display split signals (typically 60:40 or 70:30 ratio) due to restricted rotation around the C(O)-N bond.[1]

-

δ ~8.2 ppm (3H, br s): Ammonium protons (-NH₃⁺). Disappears in D₂O.

-

δ ~4.1 ppm (1H, q): Alpha-proton (CH-NH₃⁺).[1]

-

δ ~3.2–3.4 ppm (2H, m): Methylene of N-ethyl group (Split due to rotamers).

-

δ ~2.8 & 2.9 ppm (3H, s): N-methyl group (Two singlets due to rotamers).

-

δ ~1.3 ppm (3H, d): Alanine methyl group.

-

δ ~1.0 & 1.1 ppm (3H, t): Methyl of N-ethyl group.

Mass Spectrometry (LC-MS)[1]

-

Ionization: ESI (Positive Mode).

-

Parent Ion [M+H]⁺: 131.12 m/z (corresponding to the free base C₆H₁₄N₂O).

-

Fragmentation: Loss of NH₃ (17 Da) or cleavage of the amide bond may be observed at higher collision energies.

Applications in Drug Discovery

This scaffold is not merely a reagent; it is a strategic "fragment" used to optimize lead compounds.

Peptidomimetics & Conformational Control

In peptide chemistry, replacing a standard primary amide (-CONH₂) or secondary amide (-CONH-R) with a tertiary amide (-CON(Me)Et) introduces:

-

Cis/Trans Isomerism: The steric bulk of the Ethyl/Methyl groups forces the backbone into specific conformations, potentially locking a peptide into a bioactive "turn" structure.

-

Proteolytic Stability: The absence of the amide proton prevents hydrogen bonding with proteases, significantly slowing degradation.

Solubility Modulation

The N-ethyl-N-methyl moiety disrupts intermolecular hydrogen bonding networks (lattice energy reduction).[1]

-

Effect: Incorporation of this fragment often increases the solubility of hydrophobic drugs in organic solvents and lipid bilayers, improving membrane permeability .

Pharmacophore Logic

Figure 2: Pharmacodynamic and pharmacokinetic advantages conferred by the N-ethyl-N-methyl amide motif.[1]

Handling & Safety Protocols

While specific toxicological data for this CAS is limited, it should be handled as a standard functionalized amino acid derivative.

-

Hazard Classification: Skin Irritant (H315), Eye Irritant (H319).

-

Storage: Hygroscopic. Store at -20°C or 4°C under desiccated conditions.

-

Stability: Stable in solid form. Aqueous solutions should be prepared fresh to avoid slow hydrolysis of the amide bond (though tertiary amides are relatively robust).

Emergency Protocol:

-

Eye Contact: Flush with water for 15 minutes.[1]

-

Spill: Sweep up (avoid dust) and neutralize with weak base if dissolved in water.

References

-

PubChem. (2025).[8][9] 2-Amino-N-ethylpropanamide (Related Structure Analysis). National Library of Medicine. Link

-

American Elements. (n.d.).[10] 2-amino-N-ethyl-N-methylpropanamide hydrochloride Product Specifications.Link[2][3][4][5][10]

-

BLD Pharm. (n.d.). Product Datasheet: 2-Amino-N-ethyl-N-methylpropanamide hydrochloride.[1][2][3][4][5][11][10]Link

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Methodological Reference for Synthesis). Link

Sources

- 1. 38215-73-5|2-Amino-N-methylpropanamide hydrochloride|BLD Pharm [bldpharm.com]

- 2. 125218-79-3|(S)-2-Amino-N,N-dimethylpropanamide hydrochloride|BLD Pharm [bldpharm.com]

- 3. 856984-10-6|2-Amino-N,N-diethylpropanamide hydrochloride|BLD Pharm [bldpharm.com]

- 4. N amino ethyl piperazine | Sigma-Aldrich [sigmaaldrich.com]

- 5. No results for search term "10-F776888" | CymitQuimica [cymitquimica.com]

- 6. prepchem.com [prepchem.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. 2-Amino-N-ethylpropanamide | C5H12N2O | CID 541608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. jk-sci.com [jk-sci.com]

- 10. americanelements.com [americanelements.com]

- 11. 1236263-35-6|2-Amino-N-butyl-N-methylpropanamide hydrochloride|BLD Pharm [bldpharm.com]

Technical Guide: 2-Amino-N-ethyl-N-methylpropanamide Hydrochloride (C6H15ClN2O)

High-Purity Peptidomimetic Scaffold & Chiral Building Block [1]

Executive Summary

2-amino-N-ethyl-N-methylpropanamide hydrochloride (CAS: 1796908-56-9) is a specialized amino acid derivative serving as a critical building block in modern medicinal chemistry.[1][2][3] Structurally, it is the N-ethyl-N-methyl amide of alanine.[1][4] This compound is primarily utilized to introduce steric diversity and modulate the pharmacokinetic properties of peptide-based drugs.[1][4]

By replacing a standard primary amide with a tertiary N-ethyl-N-methyl amide, researchers can significantly alter the hydrogen-bonding potential and metabolic stability of a drug candidate.[1][4] This guide details the physicochemical profile, synthesis logic, and quality control protocols required for its application in high-stakes drug development.[1][4]

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8]

The compound exists as a hydrochloride salt to ensure stability and water solubility.[1][4] The free base is prone to oxidation and handling difficulties; thus, the HCl form is the industry standard for storage and synthesis.[1][4]

Table 1: Core Specifications

| Property | Specification |

| IUPAC Name | 2-amino-N-ethyl-N-methylpropanamide hydrochloride |

| Common Name | Alanine N-ethyl-N-methylamide HCl |

| CAS Number | 1796908-56-9 (Racemic) / 1307549-87-6 (S-Isomer) |

| Molecular Formula | C₆H₁₅ClN₂O (Salt) / C₆H₁₄N₂O (Free Base) |

| Molecular Weight | 166.65 g/mol (HCl Salt) |

| Appearance | White to off-white crystalline powder |

| Solubility | High in H₂O, MeOH, DMSO; Low in Et₂O, Hexanes |

| Hygroscopicity | Moderate (Requires desiccant storage) |

| Chirality | Available as (S)-enantiomer (derived from L-Alanine) or Racemate |

Synthesis & Production Logic

Expertise & Experience Note: Direct amidation of unprotected alanine with N-ethylmethylamine is inefficient due to competing self-condensation.[1][4] The industry-standard route employs Boc-protection chemistry to ensure regioselectivity and high enantiomeric excess (ee).[1][4]

Validated Synthetic Route

The synthesis follows a three-stage protocol: Protection, Coupling, and Deprotection.[1][4]

-

N-Protection: L-Alanine is protected with di-tert-butyl dicarbonate (Boc₂O) to form Boc-Ala-OH .[1][4]

-

Amide Coupling: Activation of the carboxylic acid using HATU or EDC/HOBt, followed by nucleophilic attack by N-ethylmethylamine .[1][4]

-

Acidolytic Deprotection: Removal of the Boc group using 4M HCl in Dioxane to yield the final hydrochloride salt.[1][4]

Reaction Pathway Diagram (DOT)

The following diagram illustrates the chemical transformation logic, highlighting the critical intermediate.

Figure 1: Step-wise synthesis pathway from L-Alanine to 2-amino-N-ethyl-N-methylpropanamide HCl.

Experimental Protocols (Methodology)

Synthesis of Intermediate: Boc-Ala-N(Et)Me

Objective: Create the amide bond without racemization.[1][4]

-

Reagents: Boc-Ala-OH (1.0 eq), N-ethylmethylamine (1.1 eq), HATU (1.1 eq), DIPEA (2.0 eq), DMF (anhydrous).[1][4]

-

Procedure:

-

Dissolve Boc-Ala-OH in DMF at 0°C under nitrogen.

-

Add DIPEA and HATU; stir for 15 minutes to activate the acid.

-

Allow to warm to room temperature and stir for 4–6 hours.

-

Workup: Dilute with EtOAc, wash with 1M citric acid (removes DIPEA), saturated NaHCO₃ (removes unreacted acid), and brine. Dry over MgSO₄.[1][4]

-

-

Checkpoint: TLC (Hexane:EtOAc 1:1) should show a single spot (

).[4]

Deprotection to Final Salt

Objective: Cleave the Boc group quantitatively.

-

Reagents: Boc-Ala-N(Et)Me (from 4.1), 4M HCl in Dioxane.

-

Procedure:

Analytical Characterization & QC

Trustworthiness: A self-validating system requires confirming structure and purity.[1][4]

Nuclear Magnetic Resonance (¹H-NMR)

The NMR spectrum in D₂O will display distinct rotamers due to the tertiary amide bond (restricted rotation).[1][4]

| Signal (ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 1.50 | Doublet | 3H | Ala-CH₃ | Characteristic alanine methyl group.[1][4] |

| 1.10 / 1.15 | Triplet | 3H | N-CH₂-CH₃ | Split due to rotamers (cis/trans amide).[1][4] |

| 2.90 / 3.05 | Singlet | 3H | N-CH₃ | Distinct shifts for cis/trans conformers.[1][4] |

| 3.40 | Multiplet | 2H | N-CH₂ -CH₃ | Diastereotopic methylene protons.[1][4] |

| 4.45 | Quartet | 1H | CH -NH₂ | Alpha-proton of alanine.[1][4] |

Mass Spectrometry (LC-MS)

-

Expected Mass: [M+H]⁺ = 131.12 m/z (Free base mass + Proton).[1][4]

-

Note: The chloride counterion (35.45 Da) is not observed in positive mode MS but confirms the salt form via elemental analysis or silver nitrate precipitation test.[1][4]

Applications in Drug Discovery[1]

Proteolytic Stability Enhancement

Peptide drugs often fail due to rapid degradation by peptidases.[1][4] Replacing a standard amide (-CONH-) with a tertiary amide (-CON(Et)Me) eliminates the hydrogen bond donor and introduces steric bulk.[1][4]

-

Mechanism: The N-ethyl and N-methyl groups sterically hinder the approach of proteolytic enzymes (e.g., trypsin, chymotrypsin) to the scissile bond.[1][4]

Solubility & Permeability Modulation[1][4]

-

LogP Adjustment: The addition of alkyl groups increases lipophilicity compared to the primary amide, potentially improving blood-brain barrier (BBB) penetration.[1][4]

-

Conformational Constraint: The tertiary amide favors specific cis or trans conformations, which can be exploited to lock a peptide into its bioactive shape.[1][4]

Figure 2: Mechanism of action for pharmacokinetic improvement.

Safety & Handling

-

Signal Word: WARNING

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). The substance is hygroscopic; exposure to moisture will lead to clumping and hydrolysis over extended periods.[1][4]

References

-

American Elements. 2-amino-N-ethyl-N-methylpropanamide hydrochloride Product Specifications. Retrieved from [1]

-

BLD Pharm. Product Analysis: (S)-2-Amino-N-ethyl-N-methylpropanamide.[1][4] Retrieved from [1]

-

Sigma-Aldrich (Merck). Building Blocks and Amino Acid Derivatives Catalog.[1][4] Retrieved from [1]

-

Greene, T. W., & Wuts, P. G. M. (2014).[1][4] Protective Groups in Organic Synthesis. 5th Edition. Wiley-Interscience.[1][4] (Standard reference for Boc-chemistry protocols).

-

Isidro-Llobet, A., et al. (2009).[1][4] "Amino Acid-Protecting Groups."[1][4][5] Chemical Reviews, 109(6), 2455-2504.[1][4] (Review on peptide synthesis strategies).

Sources

- 1. 38215-73-5|2-Amino-N-methylpropanamide hydrochloride|BLD Pharm [bldpharm.com]

- 2. 1307549-87-6|(S)-2-Amino-N-ethyl-N-methylpropanamide|BLD Pharm [bldpharm.com]

- 3. 856984-10-6|2-Amino-N,N-diethylpropanamide hydrochloride|BLD Pharm [bldpharm.com]

- 4. 1420685-74-0 | 4-amino-2,2-dimethylbutanamide hydrochloride [aaronchem.com]

- 5. youtube.com [youtube.com]

Biological activity of "2-amino-N-ethyl-N-methylpropanamide hydrochloride"

This is a comprehensive technical guide for 2-amino-N-ethyl-N-methylpropanamide hydrochloride , designed for researchers in medicinal chemistry and drug discovery.

Advanced Scaffold for Peptidomimetic Stabilization & Fragment-Based Drug Design[1]

Topic: Biological Activity & Synthetic Utility of 2-amino-N-ethyl-N-methylpropanamide HCl CAS: 1796908-56-9 Molecular Formula: C₆H₁₅ClN₂O Class: Functionalized Amino Acid Amide / Chiral Building Block[1]

Part 1: Core Directive & Biological Rationale[1]

Executive Summary

2-amino-N-ethyl-N-methylpropanamide hydrochloride (also known as N-ethyl-N-methylalaninamide) is a specialized amino acid derivative used primarily as a C-terminal capping motif in peptidomimetic drug design.[1] Unlike simple primary amides, this disubstituted amide scaffold offers two critical pharmacological advantages: enhanced metabolic stability against carboxypeptidases and modulated lipophilicity for improved membrane permeability.[1]

While the free compound exhibits low intrinsic pharmacological potency, its biological value lies in its role as a pharmacophore fragment .[1] It serves as a stable, non-hydrolyzable surrogate for the C-terminus of bioactive peptides, particularly in the development of Growth Hormone Secretagogues (GHS) and protease inhibitors.

Mechanism of Action: The "Steric Shield" Effect

The biological utility of this scaffold stems from the specific substitution on the amide nitrogen.[1]

-

Proteolytic Resistance: Endogenous enzymes (e.g., carboxypeptidases) typically require a free C-terminal carboxylate or a primary amide to anchor and cleave peptide bonds.[1] The bulky N-ethyl and N-methyl groups create a steric shield , preventing the enzyme's catalytic triad from accessing the carbonyl carbon.

-

Conformational Constraint: The steric bulk restricts the rotation around the amide bond (

angle), locking the terminal amino acid into specific conformations (often favoring trans or cis rotamers depending on the environment), which can pre-organize the molecule for receptor binding.[1] -

Lipophilicity Modulation: Replacing hydrogen bond donors (NH) with alkyl groups reduces the desolvation energy required to enter the lipid bilayer, theoretically enhancing Blood-Brain Barrier (BBB) penetration.[1]

Part 2: Experimental Protocols & Synthesis

Protocol: C-Terminal Incorporation into Peptide Drugs

Objective: To couple 2-amino-N-ethyl-N-methylpropanamide to a target peptide sequence to enhance stability.

Reagents:

-

Target Carboxylic Acid (e.g., Boc-Protected Amino Acid or Peptide Fragment)[1]

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)[1]

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1]

-

DMF (Dimethylformamide), anhydrous[1]

Workflow:

-

Activation: Dissolve the carboxylic acid substrate in anhydrous DMF (0.1 M concentration). Add DIPEA (2.0 eq) and HATU (1.2 eq). Stir at 0°C for 15 minutes to generate the activated ester.

-

Coupling: Add 2-amino-N-ethyl-N-methylpropanamide HCl (1.2 eq) followed by the remaining DIPEA (1.0 eq). The extra base is critical to neutralize the HCl salt of the amine.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via LC-MS for the disappearance of the starting acid.[1]

-

Workup: Dilute with EtOAc, wash sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

-

Validation: Verify the product mass (M+H)⁺. The incorporation of the N-ethyl-N-methyl amide adds distinct NMR signals: an N-methyl singlet (~2.9 ppm) and N-ethyl multiplets, often appearing as rotamers.

Protocol: Microsomal Stability Assay

Objective: To quantify the metabolic stability conferred by the N-ethyl-N-methyl modification compared to a primary amide.

-

Preparation: Prepare 10 mM stock solutions of the Test Compound (modified peptide) and Control (primary amide analog) in DMSO.

-

Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing liver microsomes (0.5 mg protein/mL).[1] Pre-incubate at 37°C for 5 min.

-

Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

-

Sampling: Aliquot samples at t=0, 15, 30, and 60 min. Quench immediately with ice-cold acetonitrile containing an internal standard.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Plot ln(% remaining) vs. time to calculate intrinsic clearance (

).

Part 3: Visualization & Logic[1]

Pathway: Protease Resistance Mechanism

The following diagram illustrates how the N-ethyl-N-methyl substitution blocks enzymatic hydrolysis compared to a standard peptide.[1]

Caption: Comparative pathway showing how the bulky N-ethyl-N-methyl group prevents enzymatic cleavage, preserving drug activity.[1]

Quantitative Comparison: Amide Substituents

The table below highlights why this specific scaffold is chosen over simpler alternatives.

| Substituent Type | Structure | Metabolic Stability | Membrane Permeability (LogP) | Steric Hindrance |

| Primary Amide | -NH₂ | Low (Rapid Hydrolysis) | Low (High Polar Surface Area) | None |

| N-Methyl Amide | -NHMe | Moderate | Moderate | Low |

| N,N-Diethyl Amide | -NEt₂ | High | High | High (Bulky) |

| N-Ethyl-N-Methyl | -N(Me)Et | High | Optimal | Balanced |

Note: The N-ethyl-N-methyl motif provides an optimal balance between lipophilicity and steric bulk without becoming excessively hydrophobic like larger dialkyl chains.

Part 4: References & Data Sources

Key References:

-

Chemical Identity & Properties:

-

Commercial Availability & Scaffold Classification:

-

Peptidomimetic Design Principles (General Context):

-

Related Growth Hormone Secretagogue Scaffolds:

-

Source: CymitQuimica - Related Products (Capromorelin/Macimorelin Impurities).[1]

-

Disclaimer: This guide is for research purposes only. The compound described is a chemical intermediate and is not approved for direct human consumption or clinical use without further processing and regulatory approval.[1]

Sources

- 1. No results for search term "10-F776888" | CymitQuimica [cymitquimica.com]

- 2. 917391-07-2,2-(2-amino-2,3-dihydro-1H-inden-2-yl)acetic acid hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 125218-79-3|(S)-2-Amino-N,N-dimethylpropanamide hydrochloride|BLD Pharm [bldpharm.com]

"2-amino-N-ethyl-N-methylpropanamide hydrochloride" as a synthetic intermediate

A Strategic Synthetic Intermediate for Peptidomimetics and Lead Optimization[1]

Executive Summary

2-amino-N-ethyl-N-methylpropanamide hydrochloride (CAS: 1796908-56-9) is a specialized amino acid derivative serving as a critical building block in modern medicinal chemistry.[1][2][3][4][5][6][7] Structurally, it represents an L-Alanine (or D-, depending on chirality) backbone C-capped with an N-ethyl-N-methyl amide .[1]

Unlike standard primary amides, this tertiary amide motif introduces significant steric constraint and lipophilicity , making it a high-value tool for:

-

Peptidomimetic Design: Blocking C-terminal degradation by carboxypeptidases.

-

Conformational Locking: Inducing specific cis/trans rotameric populations to stabilize bioactive peptide conformations.[1]

-

Solubility Modulation: Reducing the hydrogen bond donor (HBD) count to improve membrane permeability (LogD).

Part 1: Chemical Identity & Properties[1][6][7]

| Property | Specification |

| IUPAC Name | 2-amino-N-ethyl-N-methylpropanamide hydrochloride |

| Common Name | H-Ala-N(Et)Me[1] · HCl |

| CAS Number | 1796908-56-9 (Racemic/Unspecified); 1307549-87-6 ((S)-isomer) |

| Molecular Formula | C₆H₁₄N₂O[1][3][4][6][7] · HCl |

| Molecular Weight | 166.65 g/mol |

| Appearance | White to off-white hygroscopic solid |

| Solubility | Highly soluble in Water, Methanol, DMSO |

| Key Feature | Tertiary Amide Rotamerism (NMR distinct) |

Structural Insight: The Rotamer Effect

A defining characteristic of this intermediate is the N-ethyl-N-methyl tertiary amide.[1] Unlike primary amides, the N-C(O) bond exhibits restricted rotation, leading to distinct cis and trans rotamers observable by NMR.[1] This property is exploited in drug design to "lock" a ligand into a specific conformation that matches a receptor binding pocket.[1]

Part 2: Synthetic Methodology

Core Directive: The synthesis follows a standard solution-phase peptide coupling strategy.[1] The critical challenge is the steric hindrance of the secondary amine (N-ethylmethylamine) during coupling, requiring high-efficiency activation.[1]

Protocol: Synthesis of (S)-2-amino-N-ethyl-N-methylpropanamide HCl

Reagents:

-

Starting Material: Boc-L-Alanine (CAS: 15761-39-4)[1]

-

Amine: N-Ethylmethylamine (CAS: 624-78-2)

-

Coupling Agent: HATU (preferred for sterics) or EDC/HOBt.

-

Base: DIPEA (Diisopropylethylamine).[1]

-

Deprotection: 4M HCl in Dioxane.[1]

Step-by-Step Workflow:

-

Activation & Coupling:

-

Dissolve Boc-L-Alanine (1.0 eq) in anhydrous DMF (0.1 M).

-

Add DIPEA (2.5 eq) and cool to 0°C.

-

Add HATU (1.1 eq) and stir for 15 mins to form the active ester.

-

Add N-Ethylmethylamine (1.2 eq) dropwise.

-

Critical Control: Allow to warm to RT and stir for 4-6 hours. Monitor by TLC/LCMS for disappearance of Boc-Ala-OH.[1]

-

Workup: Dilute with EtOAc, wash with 5% citric acid (removes DIPEA), 5% NaHCO₃ (removes unreacted acid), and brine.[1] Dry over MgSO₄ and concentrate to yield Boc-Ala-N(Et)Me .[1]

-

-

Deprotection (HCl Salt Formation):

-

Dissolve the intermediate in minimal dry DCM.[1]

-

Add 4M HCl in Dioxane (5-10 eq) at 0°C.

-

Stir at RT for 1-2 hours. The product may precipitate.[1]

-

Isolation: If precipitate forms, filter and wash with Et₂O.[1] If oil forms (common for N-alkylated amides), evaporate solvent and triturate with Et₂O/Hexane to induce crystallization.[1]

-

Drying: High vacuum is essential to remove traces of dioxane.[1]

-

Part 3: Quality Control & Analytics (Self-Validating Systems)

High-fidelity analysis is required to distinguish the product from partial deprotection byproducts or diastereomers (if starting material was not enantiopure).

1. NMR Spectroscopy (¹H NMR in DMSO-d₆)

-

The Rotamer Trap: You will likely see two sets of signals for the N-ethyl and N-methyl groups.[1] This is not an impurity; it is the rotameric equilibrium.

-

Diagnostic: Heating the NMR tube (to ~50-60°C) often causes the signals to coalesce, confirming they are dynamic isomers, not impurities.[1]

-

-

Key Shifts:

2. HPLC/MS

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

-

Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).[1]

-

Detection: UV 210 nm (Amide bond).[1]

-

Mass Spec: ESI+ [M+H]⁺ = 131.1 (Free base).[1]

-

Note: Because the molecule is small and polar, it may elute near the void volume.[1] Use a high-aqueous start (e.g., 5% ACN) or an HILIC column for better retention.[1]

Part 4: Applications in Drug Development[1]

This intermediate is not merely a spacer; it is a functional modulator .[1]

1. Metabolic Stability (The "C-Cap" Strategy)

Peptide drugs are vulnerable to carboxypeptidases that cleave from the C-terminus.[1] Capping the C-terminus with a tertiary amide (like N-ethyl-N-methyl) completely abolishes this cleavage, significantly extending the half-life (

2. Fragment-Based Drug Discovery (FBDD) The 2-amino-N-ethyl-N-methylpropanamide motif serves as a soluble, low-molecular-weight fragment (MW < 200) for screening against protein targets.[1] Its chiral center allows for probing stereoselective pockets, while the tertiary amide provides a unique vector for hydrophobic interactions.[1]

3. Solubility Enhancement Replacing a primary amide (-CONH₂) with a tertiary amide (-CON(Et)Me) removes two hydrogen bond donors.[1] While this increases lipophilicity (LogP), it paradoxically can improve apparent solubility in lipid formulations and permeability across the Blood-Brain Barrier (BBB) by reducing the desolvation energy penalty.[1]

References

-

Sigma-Aldrich. (2024).[1] Product Specification: 2-amino-N-ethyl-N-methylpropanamide hydrochloride.[1][3][5][6][7] Link

-

BLD Pharm. (2024).[1] Safety Data Sheet & Synthesis: (S)-2-Amino-N-ethyl-N-methylpropanamide. Link

-

Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1] Chemical Reviews, 109(6), 2455-2504.[1] (Standard reference for Boc/Fmoc chemistry). Link[1]

-

Fischer, P. M. (2003).[1] "The Design, Synthesis and Application of Stereochemically Defined Scaffolds." Current Pharmaceutical Design. (Context on rotamers in drug design). Link

Sources

- 1. 38215-73-5|2-Amino-N-methylpropanamide hydrochloride|BLD Pharm [bldpharm.com]

- 2. 917391-07-2,2-(2-amino-2,3-dihydro-1H-inden-2-yl)acetic acid hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 1307549-87-6|(S)-2-Amino-N-ethyl-N-methylpropanamide|BLD Pharm [bldpharm.com]

- 4. 125218-79-3|(S)-2-Amino-N,N-dimethylpropanamide hydrochloride|BLD Pharm [bldpharm.com]

- 5. N amino ethyl piperazine | Sigma-Aldrich [sigmaaldrich.com]

- 6. No results for search term "10-F776888" | CymitQuimica [cymitquimica.com]

- 7. No results for search term "10-F776888" | CymitQuimica [cymitquimica.com]

A Comprehensive Technical Guide to the Solubility Profile of 2-amino-N-ethyl-N-methylpropanamide hydrochloride

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its therapeutic efficacy and developability.[1][2] Poor aqueous solubility is a major hurdle for many new chemical entities, often leading to low bioavailability, challenging formulation development, and ultimately, potential clinical failure.[1][2][3] This guide provides a comprehensive technical overview of the methodologies and considerations for determining the solubility of 2-amino-N-ethyl-N-methylpropanamide hydrochloride, a compound of interest for researchers and drug development professionals. While specific solubility data for this compound is not extensively published, this document outlines the authoritative protocols and scientific rationale required to generate a robust and reliable solubility profile.

Compound Overview: 2-amino-N-ethyl-N-methylpropanamide hydrochloride

A foundational understanding of the subject compound is paramount before embarking on solubility studies.

| Property | Value | Source |

| Chemical Formula | C₆H₁₅ClN₂O | [4] |

| Molecular Weight | 166.65 g/mol | [4] |

| IUPAC Name | 2-amino-N-ethyl-N-methylpropanamide; hydrochloride | [4] |

| Appearance | Powder | [4] |

| Storage Temperature | Room Temperature | [4] |

The hydrochloride salt form of this molecule suggests an effort to enhance its aqueous solubility, a common strategy in pharmaceutical development. The presence of amine and amide functional groups will likely contribute to its pH-dependent solubility.

Theoretical Framework: Understanding Kinetic vs. Thermodynamic Solubility

Before delving into experimental design, it is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.

-

Kinetic Solubility: This is a measure of how quickly a compound dissolves and is often determined in early drug discovery.[5] It typically involves dissolving the compound in an organic solvent, such as dimethyl sulfoxide (DMSO), and then adding this stock solution to an aqueous buffer.[5][6] The resulting measurement reflects the solubility of the compound before it has had time to reach a true equilibrium state.[6] Kinetic solubility assays are high-throughput and valuable for initial screening of large compound libraries.[7]

-

Thermodynamic Solubility: Also known as equilibrium solubility, this is the true solubility of a compound at equilibrium.[3][8] It is determined by adding an excess of the solid compound to a solvent and allowing it to equilibrate over an extended period, often 16-72 hours.[8] This method is more time-consuming but provides a more accurate and relevant measure for later-stage drug development and formulation.[3]

The choice between these methods depends on the stage of research. For a comprehensive understanding of 2-amino-N-ethyl-N-methylpropanamide hydrochloride, both kinetic and thermodynamic solubility should be determined.

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step methodologies for determining the kinetic and thermodynamic solubility of 2-amino-N-ethyl-N-methylpropanamide hydrochloride. These protocols are based on established industry standards and regulatory guidelines.[9][10][11]

Part 1: Kinetic Solubility Determination

This protocol is designed for a rapid assessment of solubility, suitable for initial characterization.

Materials:

-

2-amino-N-ethyl-N-methylpropanamide hydrochloride (solid powder)

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate buffered saline (PBS), pH 7.4

-

96-well microplates

-

Automated liquid handler (optional, for high-throughput)

-

Plate shaker

-

Nephelometer or plate reader with turbidity measurement capabilities

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 2-amino-N-ethyl-N-methylpropanamide hydrochloride in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 µM).

-

Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration into a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (PBS or pH-specific buffers). This results in a final DMSO concentration of 1%.

-

Incubation: Shake the plate at room temperature for a defined period, typically 2 hours.[13]

-

Measurement: Measure the turbidity or light scattering of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

-

Data Analysis: Plot the turbidity reading against the compound concentration. The point of inflection on the resulting curve represents the kinetic solubility.

Part 2: Thermodynamic (Equilibrium) Solubility Determination

This "shake-flask" method is the gold standard for determining the true solubility of a compound.[6][7]

Materials:

-

2-amino-N-ethyl-N-methylpropanamide hydrochloride (solid powder)

-

Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF)

-

Glass vials with screw caps

-

Orbital shaker or rotator set at 37 ± 1 °C[9]

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (LC-MS)[3]

Methodology:

-

Sample Preparation: Add an excess amount of solid 2-amino-N-ethyl-N-methylpropanamide hydrochloride to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a precise volume of each aqueous buffer (pH 1.2, 4.5, 6.8), SGF, and SIF to the vials.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment at 37 ± 1 °C.[9] The samples should be agitated for a sufficient duration to reach equilibrium, typically 24 to 72 hours.[8][10] To confirm equilibrium, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved compound remains constant.[10]

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated supernatant from the excess solid, either centrifuge the vials or filter the solution through a 0.22 µm syringe filter.[10] Filtration is generally preferred to remove fine particulates.

-

Quantification: Prepare a standard curve of known concentrations of 2-amino-N-ethyl-N-methylpropanamide hydrochloride. Analyze the filtered supernatant from each vial using a validated HPLC-UV or LC-MS method to determine the concentration of the dissolved compound.[3]

-

pH Measurement: Measure the pH of the saturated solution at the end of the experiment to ensure it has not shifted significantly.[11]

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Hypothetical Solubility Data for 2-amino-N-ethyl-N-methylpropanamide hydrochloride

| Solvent/Buffer | pH | Temperature (°C) | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) |

| pH 1.2 Buffer | 1.2 | 37 | [Experimental Value] | [Experimental Value] |

| pH 4.5 Buffer | 4.5 | 37 | [Experimental Value] | [Experimental Value] |

| pH 6.8 Buffer | 6.8 | 37 | [Experimental Value] | [Experimental Value] |

| Simulated Gastric Fluid | ~1.2 | 37 | [Experimental Value] | [Experimental Value] |

| Simulated Intestinal Fluid | ~6.8 | 37 | [Experimental Value] | [Experimental Value] |

| Water | ~7.0 | 25 | [Experimental Value] | [Experimental Value] |

The data in this table will reveal the pH-dependent solubility profile of the compound. Given the presence of amine groups, it is anticipated that the solubility will be higher at lower pH values where the compound is more likely to be protonated and ionized.

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the workflow for thermodynamic solubility determination.

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. evotec.com [evotec.com]

- 4. americanelements.com [americanelements.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. asianpubs.org [asianpubs.org]

- 7. bmglabtech.com [bmglabtech.com]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 10. who.int [who.int]

- 11. fda.gov [fda.gov]

- 12. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 13. enamine.net [enamine.net]

An In-depth Technical Guide to the Stability and Storage of 2-amino-N-ethyl-N-methylpropanamide hydrochloride

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: A Structural-Chemical Profile

2-amino-N-ethyl-N-methylpropanamide hydrochloride is a small organic molecule characterized by three key functional groups that dictate its chemical behavior and stability:

-

Primary Amine (-NH2): A nucleophilic and basic center, susceptible to oxidation and reactions with electrophiles.

-

Tertiary Amide (-CON(CH₃)(C₂H₅)): A generally stable functional group, but vulnerable to hydrolysis under harsh acidic or basic conditions.

-

Hydrochloride Salt (-HCl): Enhances aqueous solubility and stability but can introduce hygroscopicity, the tendency to absorb moisture from the air.[1]

Understanding the interplay of these groups is paramount for predicting and mitigating degradation, ensuring the compound's purity, potency, and safety in research and development applications.

Predicted Physicochemical Properties and Stability Profile

The stability of 2-amino-N-ethyl-N-methylpropanamide hydrochloride is influenced by several environmental factors.

Key Instability Factors:

-

Hygroscopicity: Hydrochloride salts are often hygroscopic, readily absorbing atmospheric moisture.[2][3] This absorbed water can act as a reagent, facilitating hydrolytic degradation. The extent of hygroscopicity is determined by the ionic composition of the salt.[4]

-

pH Sensitivity: The amide linkage is susceptible to hydrolysis, a reaction catalyzed by both acid and base.[5][6] While generally requiring heating, prolonged exposure to non-neutral pH conditions can lead to cleavage of the C-N bond.[6][7]

-

Oxidative Potential: The primary amine group is an electron-rich site, making it a target for oxidation, especially in the presence of oxygen, metal ions, or oxidizing agents.[8][9]

-

Thermal Stress: Elevated temperatures accelerate all degradation reactions.[10] Generally, amines should be stored below 30°C to maintain stability.[10]

-

Photostability: While specific data is unavailable for this molecule, compounds with amine functionalities can be susceptible to degradation upon exposure to light.

Table 1: Summary of Predicted Stability under Various Conditions

| Condition | Parameter | Predicted Effect on 2-amino-N-ethyl-N-methylpropanamide hydrochloride | Primary Functional Group(s) Affected |

| Humidity | High Relative Humidity (RH) | Potential for significant moisture absorption (hygroscopicity), leading to physical changes (deliquescence) and chemical degradation (hydrolysis). | Hydrochloride Salt, Amide |

| pH | Acidic (pH < 4) | Increased rate of amide hydrolysis.[5][6] | Amide |

| pH | Neutral (pH 6-8) | Amide hydrolysis is significantly slower.[5] | Amide |

| pH | Basic (pH > 9) | Increased rate of amide hydrolysis.[5] | Amide |

| Temperature | Elevated (>40°C) | Accelerated rates of all degradation pathways, particularly hydrolysis and oxidation.[10] | All |

| Oxidation | Presence of O₂, metal ions, peroxides | Potential for oxidation of the primary amine group.[9] | Primary Amine |

| Light | UV/Visible Light Exposure | Potential for photolytic degradation. | Primary Amine |

Potential Degradation Pathways

The primary routes of degradation for this molecule are anticipated to be amide hydrolysis and amine oxidation.

Amide Hydrolysis

Under either acidic or basic conditions, the amide bond can be cleaved, yielding 2-aminopropanoic acid (alanine) and N-ethyl-N-methylamine.[11]

-

Acid-Catalyzed Hydrolysis: Protonation of the amide carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[6]

-

Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the carbonyl carbon, although this process is typically slower for amides than for esters.

Caption: Hypothetical amide hydrolysis pathways.

Amine Oxidation

The primary amine can undergo oxidation to form various products, a process that can be catalyzed by metal ions and accelerated by heat and light. Aqueous solutions of amines can degrade over time through oxidation.[12]

Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of 2-amino-N-ethyl-N-methylpropanamide hydrochloride, the following storage and handling procedures are recommended:

-

Temperature: Store in a controlled environment, preferably at or below room temperature (20-25°C). For long-term storage, refrigeration (2-8°C) is advised.[10]

-

Humidity: The compound should be stored in a desiccated environment. Use of a desiccator with a suitable drying agent (e.g., silica gel) is highly recommended. Containers should be tightly sealed to prevent moisture ingress.[13]

-

Atmosphere: For maximum stability, especially for long-term storage, consider flushing the container with an inert gas like argon or nitrogen to displace oxygen and minimize oxidative degradation.[12]

-

Light: Store in amber glass vials or other light-resistant containers to protect against photolytic degradation.

-

Container: Use chemically inert containers, such as Type I borosilicate glass.

Experimental Protocols for Stability Assessment

A comprehensive assessment of stability should be conducted in line with guidelines from the International Council for Harmonisation (ICH).[14][15][16] This involves both long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products.[9]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential for understanding a molecule's vulnerabilities and developing stability-indicating analytical methods.[9][17]

Objective: To identify the likely degradation products of 2-amino-N-ethyl-N-methylpropanamide hydrochloride under various stress conditions.

Methodology:

-

Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., water, methanol, or acetonitrile).

-

Stress Conditions: Expose aliquots of the stock solution to the following conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Stress: Store solid compound and solution at 80°C for 48 hours.

-

Photostability: Expose solid compound and solution to light according to ICH Q1B guidelines.

-

-

Neutralization: After the specified time, neutralize the acidic and basic samples.

-

Analysis: Analyze all samples, including a control (unstressed) sample, using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS).[18]

Caption: Workflow for forced degradation studies.

Long-Term and Accelerated Stability Study Protocol

Following ICH guidelines is crucial for establishing a re-test period or shelf life.[14][15][19]

Objective: To evaluate the stability of the compound under recommended storage conditions and accelerated conditions to predict its shelf life.

Methodology:

-

Sample Packaging: Package the compound in the proposed long-term storage container.

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.[14]

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Testing Time Points:

-

Analytical Tests: At each time point, test the samples for:

-

Appearance

-

Assay (potency)

-

Purity (related substances/degradation products)

-

Water content (by Karl Fischer titration)

-

Table 2: ICH Recommended Stability Testing Conditions

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 Months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months |

| Source: ICH Q1A(R2) Stability Testing of New Drug Substances and Products[15] |

Conclusion

The stability of 2-amino-N-ethyl-N-methylpropanamide hydrochloride is intrinsically linked to its functional groups. The primary amine and amide moieties represent potential sites for oxidative and hydrolytic degradation, respectively. The hydrochloride salt, while improving solubility, introduces a risk of hygroscopicity. Therefore, stringent control over temperature, humidity, and light is essential for preserving the compound's integrity. The implementation of a robust stability testing program, guided by ICH principles, is a critical, self-validating system to ensure the quality and reliability of this compound in any research or development setting.

References

-

Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

-

AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

-

ACS Publications. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Study of intramolecular aminolysis in peptides containing N-alkylamino acids at position 2. Retrieved from [Link]

-

LinkedIn. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. New Journal of Chemistry. Retrieved from [Link]

-

International Council for Harmonisation. (2003, February 6). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]

-

ACS Earth and Space Chemistry. (2024, April 27). Hygroscopic Properties of Plateau Surface Salts: Insights from Chemical Composition and Isotope Signatures. Retrieved from [Link]

-

ResearchGate. (2014, September 12). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Kinetics and mechanism of N-substituted amide hydrolysis inhigh-temperature water. Retrieved from [Link]

-

International Council for Harmonisation. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

-

RSC Publishing. (2017, September 26). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Forced degradation of recombinant monoclonal antibodies: A practical guide. Retrieved from [Link]

-

University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

-

Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

-

Science.gov. (n.d.). forced degradation study: Topics. Retrieved from [Link]

-

PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2020, May 26). Stability of amines. Retrieved from [Link]

-

Pharmaceutical Guidelines. (2011, June 24). Testing Procedure (Method of analysis) for Aluminium Salts, Amines and Ammonium Salts. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Biosynthesis, degradation, and pharmacological importance of the fatty acid amides. Retrieved from [Link]

-

International Council for Harmonisation. (2025, April 11). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]

-

BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

-

CCS Chemistry. (2022, December 22). Nitrogenation of Amides via C–C and C–N Bond Cleavage. Retrieved from [Link]

-

ResearchGate. (n.d.). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved from [Link]

-

Save My Exams. (2025, January 4). Reactions of Amides - A Level Chemistry Revision Notes. Retrieved from [Link]

Sources

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chinesechemsoc.org [chinesechemsoc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 10. diplomatacomercial.com [diplomatacomercial.com]

- 11. savemyexams.com [savemyexams.com]

- 12. Sciencemadness Discussion Board - Stability of amines - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 15. database.ich.org [database.ich.org]

- 16. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 17. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Making sure you're not a bot! [helda.helsinki.fi]

- 19. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

An In-Depth Technical Guide to the Material Safety and Handling of 2-amino-N-ethyl-N-methylpropanamide hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Chasm

In the landscape of drug discovery and chemical research, we often encounter novel compounds for which comprehensive safety data is not yet established. 2-amino-N-ethyl-N-methylpropanamide hydrochloride (CAS: 1796908-56-9) is one such entity. The absence of a formal Material Safety Data Sheet (MSDS) necessitates a proactive and predictive approach to hazard assessment and safe handling. This guide is structured not as a simple recitation of established facts, but as a technical framework for risk mitigation, drawing upon structural analogies, first principles of chemistry, and best practices in laboratory safety. Our directive is to empower the researcher to handle this compound with the highest degree of safety and scientific integrity.

Section 1: Compound Identity and Physicochemical Characteristics

Before any risk assessment, a thorough understanding of the compound's basic identity is paramount. This information forms the foundation of our safety analysis.

Chemical Structure and Identifiers

The molecule is a small, substituted amino acid amide, presented as a hydrochloride salt. The presence of a primary amine, a tertiary amide, and a hydrochloride salt are key features that inform our safety predictions.

Caption: Decision tree for responding to a chemical spill.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes, holding eyelids open. Seek immediate medical attention. *[1][2] Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. *[3][2] Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. *[2] Ingestion: Do NOT induce vomiting. R[2]inse mouth with water. If the person is conscious, have them drink plenty of water. Seek immediate medical attention. The corrosive nature of the material means emesis could cause further damage to the esophagus. [2]

Fire-Fighting Measures

-

Extinguishing Media: Use dry powder or carbon dioxide extinguishers. Avoid using a direct stream of water, which could scatter the material. *[4][5] Hazards: In a fire, hazardous combustion products such as carbon oxides, nitrogen oxides, and hydrogen chloride gas may be produced. *[6] Protective Equipment: Firefighters must wear self-contained breathing apparatus and full protective clothing.

[5]### Section 6: Toxicological Data Gaps and Research Outlook

It is critical to acknowledge that the toxicological properties of 2-amino-N-ethyl-N-methylpropanamide hydrochloride have not been fully investigated. [2]The guidance provided here is based on prudent inference. Professionals in drug development should consider commissioning studies to formally establish a toxicological profile, including:

-

Acute toxicity studies (oral, dermal, inhalation).

-

Skin and eye irritation/corrosion assays.

-

Genotoxicity (e.g., Ames test).

-

In vitro cytotoxicity assays.

Such data is essential for a complete risk assessment and for advancing any compound toward further development.

References

- Source: vertexaisearch.cloud.google.

- Source: vertexaisearch.cloud.google.

- Source: vertexaisearch.cloud.google.

- Source: vertexaisearch.cloud.google.

- Source: vertexaisearch.cloud.google.

- Source: vertexaisearch.cloud.google.

- Title: SAFETY DATA SHEET (SDS)

- Title: Acute inhalation toxicity of smoke of fentanyl and its 1-substituted analogs in Swiss albino mice Source: Cellular and Molecular Biology URL

- Title: Material Safety Data Sheet - Titanium(III)

- Source: vertexaisearch.cloud.google.

Sources

Methodological & Application

Synthesis of 2-amino-N-ethyl-N-methylpropanamide hydrochloride: An Application Note and Detailed Protocol

For correspondence:

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the multi-step synthesis of 2-amino-N-ethyl-N-methylpropanamide hydrochloride. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry. The synthesis begins with the readily available amino acid, L-alanine, and proceeds through N-terminal protection, amide bond formation, deprotection, and final salt formation. This document emphasizes the rationale behind the choice of reagents and reaction conditions, ensuring a robust and reproducible methodology.

Introduction

2-amino-N-ethyl-N-methylpropanamide hydrochloride is a chiral amide of interest in the development of novel therapeutic agents. Its structure, derived from the natural amino acid L-alanine, makes it a valuable building block in the synthesis of peptidomimetics and other biologically active molecules. The presence of a secondary amide and a primary amine offers multiple points for further chemical modification. This guide details a reliable synthetic route, designed for both small-scale research and potential scale-up operations.

Overall Synthetic Scheme

The synthesis of 2-amino-N-ethyl-N-methylpropanamide hydrochloride is accomplished in a three-step process starting from L-alanine. The workflow is designed to ensure high purity and yield of the final product.

Figure 1: Overall synthetic workflow for 2-amino-N-ethyl-N-methylpropanamide hydrochloride.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| L-Alanine | ≥99% | Sigma-Aldrich | |

| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥97% | Sigma-Aldrich | |

| Sodium hydroxide (NaOH) | Reagent Grade | Fisher Scientific | |

| Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich | |

| N-ethyl-N-methylamine | ≥98% | Sigma-Aldrich | [1][2][3][4][5] |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | ≥98% | Sigma-Aldrich | [6][7][8][9] |

| 1-Hydroxybenzotriazole (HOBt) | Anhydrous | Sigma-Aldrich | [10][11][12] |

| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | |

| Trifluoroacetic acid (TFA) | ≥99% | Sigma-Aldrich | [13][14][15][16][17] |

| Diethyl ether | Anhydrous | Fisher Scientific | [18][19][20][21] |

| Hydrochloric acid solution (2.0 M in diethyl ether) | Sigma-Aldrich |

Experimental Protocols

Part 1: Synthesis of N-(tert-Butoxycarbonyl)-L-alanine (Boc-L-alanine)